4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

描述

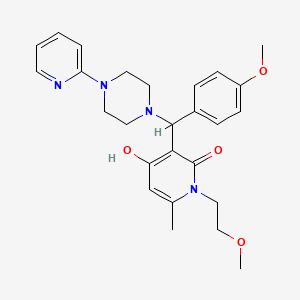

The compound 4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a complex substituent framework. Its core structure includes:

- A pyridin-2(1H)-one ring with a hydroxy group at position 4 and a methyl group at position 4.

- A 2-methoxyethyl chain at position 1.

- A 4-methoxyphenyl group and a 4-(pyridin-2-yl)piperazinyl moiety linked via a methylene bridge at position 2.

属性

IUPAC Name |

4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4/c1-19-18-22(31)24(26(32)30(19)16-17-33-2)25(20-7-9-21(34-3)10-8-20)29-14-12-28(13-15-29)23-6-4-5-11-27-23/h4-11,18,25,31H,12-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFDABVKRNWYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=N4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-hydroxy-1-(2-methoxyethyl)-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one is a complex organic molecule with potential therapeutic applications. Its biological activity has garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Hydroxyl group (-OH) : Contributes to hydrogen bonding and solubility.

- Methoxy groups (-OCH₃) : Enhance lipophilicity and may influence receptor binding.

- Piperazine ring : Known for its role in various pharmacological activities, particularly in antipsychotic and antidepressant drugs.

- Pyridine moiety : Often involved in interactions with neurotransmitter receptors.

The biological activity of the compound is primarily attributed to its interaction with various neurotransmitter systems. Key mechanisms include:

- Dopamine Receptor Modulation : The piperazine component suggests potential activity at dopamine receptors, which are crucial in mood regulation and psychotic disorders.

- Serotonin Receptor Interaction : The methoxyphenyl group may enhance binding to serotonin receptors, contributing to anxiolytic effects.

Therapeutic Potential

Research indicates that this compound may have applications in treating:

- Psychiatric Disorders : Due to its interaction with dopamine and serotonin receptors, it may show efficacy in managing conditions such as schizophrenia and depression.

- Neurodegenerative Diseases : Its ability to modulate neurotransmitter levels could be beneficial in diseases like Alzheimer's.

In Vitro Studies

- Antidepressant Activity :

- Antipsychotic Effects :

In Vivo Studies

- Neuroprotective Effects :

- Safety Profile :

Comparative Analysis of Biological Activity

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs (Table 1) highlight key differences in substituents and their impact on properties:

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

- Piperazine/Piperidine Moieties : The target compound’s 4-(pyridin-2-yl)piperazinyl group distinguishes it from analogs like those in , which feature phenylmethyl- or phenylethyl-piperazinyl groups. These variations influence lipophilicity and receptor binding, as piperazine rings enhance solubility and pharmacokinetic profiles .

- Methoxy vs.

Antioxidant Activity

- Bromophenyl pyridin-2(1H)-one derivatives () exhibited 79.05% and 67.28% radical scavenging activity at 12 ppm, nearing ascorbic acid (82.71%).

- The target compound’s 4-methoxyphenyl group may similarly limit antioxidant efficacy compared to brominated analogs.

Antimicrobial Activity

Pharmacokinetic and Molecular Docking Insights

- ADMET Properties : Piperazine-containing compounds (e.g., ) often show improved solubility and blood-brain barrier penetration. The target’s 2-methoxyethyl chain may further reduce plasma protein binding, enhancing bioavailability .

- Molecular Docking : Bromophenyl derivatives in exhibited strong binding affinities to bacterial enzymes (e.g., DNA gyrase), correlating with their MIC values. The target’s 4-(pyridin-2-yl)piperazinyl group likely engages in hydrogen bonding with active-site residues, though specific docking studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。